Methylephedrine
Descripción general
Descripción
DL-Metilefedrina es una amina simpaticomimética que aparece en varios medicamentos de venta libre para la tos y el resfriado. Es conocida por su capacidad para estimular los receptores adrenérgicos alfa y beta, proporcionando alivio de la tos y la congestión . Este compuesto no está disponible legalmente en los Estados Unidos, pero se ha identificado en casos de abuso de drogas en Japón .
Aplicaciones Científicas De Investigación
DL-Metilefedrina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de referencia en química analítica para estudiar el comportamiento de las aminas simpaticomiméticas.
Biología: Los investigadores la utilizan para estudiar los efectos de las aminas simpaticomiméticas en los sistemas biológicos, particularmente los receptores adrenérgicos.
Medicina: Se utiliza en el desarrollo de medicamentos para aliviar la tos y la congestión.
Industria: El compuesto se utiliza en la formulación de medicamentos de venta libre
Mecanismo De Acción
DL-Metilefedrina ejerce sus efectos estimulando los receptores adrenérgicos alfa y beta. Esto conduce a la relajación de los músculos lisos bronquiales, dilatación de las pupilas y un aumento tanto de la presión arterial sistólica como diastólica . El compuesto imita los efectos de las catecolaminas en el sistema nervioso simpático, lo que lleva a sus efectos simpaticomiméticos .
Análisis Bioquímico
Biochemical Properties
Methylephedrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as an adrenergic receptor agonist, stimulating both alpha and beta adrenergic receptors. This interaction leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites like ephedrine and norephedrine .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It influences cell function by stimulating adrenergic receptors, leading to the activation of cell signaling pathways associated with the sympathetic nervous system. This activation results in increased cyclic adenosine monophosphate (cAMP) levels, which in turn modulate gene expression and cellular metabolism . This compound’s effects on bronchial smooth muscle cells include relaxation and bronchodilation, which help alleviate symptoms of bronchial asthma .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adrenergic receptors on the surface of target cells. This binding triggers a cascade of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular function. This compound also influences the release of norepinephrine from nerve terminals, further enhancing its sympathomimetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained bronchodilator effects, although tolerance may develop with prolonged use . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as a bronchodilator and decongestant, providing relief from respiratory symptoms . At higher doses, it can lead to adverse effects such as increased heart rate, hypertension, and central nervous system stimulation . Toxicity studies in animal models have shown that high doses of this compound can cause seizures, hyperthermia, and even death .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. It undergoes N-demethylation to form ephedrine and norephedrine, which are further metabolized and excreted in the urine . The metabolic pathways of this compound involve several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play roles in the breakdown and elimination of the compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to central nervous system effects . The compound is also distributed to peripheral tissues, where it exerts its sympathomimetic effects. Transporters such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) may play roles in the cellular uptake and efflux of this compound .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . The compound’s activity and function may be affected by post-translational modifications and interactions with targeting signals that direct it to specific cellular compartments .
Métodos De Preparación
DL-Metilefedrina se puede sintetizar a través de varias rutas. Un método común implica la reducción de efedrina o pseudoefedrina. La reacción típicamente utiliza un agente reductor como hidruro de litio y aluminio o hidrógeno en presencia de un catalizador como paladio sobre carbono . Los métodos de producción industrial a menudo involucran el uso de reactores a gran escala y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
DL-Metilefedrina sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar metilefedrina-N-óxido.
Reducción: El compuesto se puede reducir para formar metilefedrina.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones incluyen metilefedrina-N-óxido y metilefedrina .
Comparación Con Compuestos Similares
DL-Metilefedrina es similar a otros compuestos de la clase de alcaloides de la efedra, como:
Efedrina: Ambos compuestos son aminas simpaticomiméticas, pero DL-Metilefedrina es menos potente que la efedrina.
Pseudoefedrina: Similar en estructura y función, pero DL-Metilefedrina tiene un perfil farmacológico diferente.
Norefedrina: Otra amina simpaticomimética con efectos similares pero diferente potencia y duración de acción
DL-Metilefedrina es única en su interacción específica con los receptores adrenérgicos y su uso en medicamentos de venta libre para aliviar la tos y la congestión .
Propiedades
IUPAC Name |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045992 | |
Record name | (-)-Methylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder. | |
Record name | DL-Methylephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-79-4, 1201-56-5, 42151-56-4 | |
Record name | Methylephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylephedrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylephedrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Methylephedrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylephedrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Methylephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylephedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-N-Methylephedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLEPHEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60VH42A1KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLEPHEDRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS9PGQ2LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylephedrine exert its effects in the body?
A1: this compound primarily acts as a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system. While its exact mechanism is not fully elucidated, research suggests it may involve interactions with adrenergic receptors, particularly β2-adrenoceptors. [] This interaction can lead to bronchodilation, making it useful in treating asthma. []
Q2: Does this compound affect the dopamine transporter (DAT) like its close relative, ephedrine?
A2: While ephedrine is known to inhibit DAT, a study using Positron Emission Tomography (PET) with [18F]FE-PE2I found no significant difference in DAT occupancy between a clinically relevant dose of dl-Methylephedrine and a placebo. This suggests that, at therapeutic doses, this compound may not exert significant central nervous system stimulation via DAT inhibition. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. []
Q4: Are there any spectroscopic techniques used to characterize this compound?
A4: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include:* NMR Spectroscopy: Used to study the interaction of this compound enantiomers with cyclodextrins, providing insights into chiral discrimination. [] * Solid-state Infrared Spectroscopy: Used to confirm the racemic nature of (±)-Methylephedrine by comparing its spectra with those of its enantiomers. []* Powder X-ray Diffraction: Employed alongside infrared spectroscopy to further confirm the racemic conglomerate nature of (±)-Methylephedrine. []
Q5: Does this compound possess any catalytic properties?
A6: While not a catalyst itself, this compound can be incorporated into chiral ligands for catalysts. For instance, N-Methylephedrine-porphyrin Mn(III) complexes have been synthesized and demonstrated catalytic activity in the enantioselective epoxidation of olefins. []
Q6: Are there any asymmetric reactions where this compound plays a crucial role?
A7: Yes, this compound is utilized as a chiral auxiliary in enantioselective synthesis. For example, it enables enantioselective 5-endo halo-lactonization reactions of 4-substituted but-3-enoic acids when employed with iodobis(N-Methylephedrine) hexafluoroantimonate. [] Furthermore, the Silyl ketene acetals derived from N-Methylephedrine esters have been successfully applied in asymmetric Mukaiyama aldol reactions. []
Q7: Has computational chemistry been applied in this compound research?
A8: While the provided articles don't extensively discuss computational studies, molecular modeling was used to investigate solute-solvent interactions in ternary systems containing Mandelic acid and N-Methylephedrine in chiral solvents. [] This highlights the potential for further computational studies to understand this compound's behavior in different environments.
Q8: How do structural modifications of this compound impact its activity?
A9: The presence and position of methyl groups significantly influence this compound's pharmacological activity. Research comparing this compound, ephedrine, and pseudoephedrine reveals that subtle structural differences, particularly the presence and position of methyl substituents, lead to variations in binding affinities to lysozyme. [] This suggests that even minor modifications can alter its interaction with biological targets and potentially affect its potency and selectivity.
Q9: Are there any established animal models used to study this compound's effects?
A12: Researchers have investigated the effects of this compound using a guinea pig model of cough induced by citric acid. Both this compound and pseudoephedrine demonstrated significant antitussive effects in this model. [] Further research using this and other animal models could provide valuable insights into the compound's therapeutic potential and safety profile.
Q10: What are the potential toxicities associated with this compound use?
A13: While generally considered safe at recommended doses, this compound, like other sympathomimetic amines, can cause adverse effects, particularly with prolonged or excessive use. A case report documented this compound-induced heart failure in a habitual user of pediatric cough syrup containing the drug. [] This highlights the potential for cardiac toxicity with chronic high-dose exposure.
Q11: What analytical methods are commonly used for this compound detection and quantification?
A14: A variety of analytical techniques have been employed for the analysis of this compound in different matrices:* High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying this compound, often coupled with various detection methods: * UV Detection: Utilized for quantifying this compound in pharmaceutical formulations like compound paracetamol and dextromethorphan syrup [], and Keliting. [, ] * Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, making it suitable for analyzing this compound and its metabolites in biological samples like urine. []* Capillary Electrophoresis (CE): Offers high separation efficiency and is often coupled with: * Electrochemiluminescence Detection (ECL): A sensitive detection method used for quantifying this compound and pseudoephedrine in human urine. [, ]* Gas Chromatography (GC): Coupled with nitrogen-phosphorus detection and mass spectrometry, GC is used for identifying and quantifying this compound in biological specimens. []
Q12: Are there established methods for analyzing this compound in complex matrices like herbal preparations?
A15: Yes, researchers have developed methods for simultaneously determining this compound and other ephedra alkaloids in traditional Chinese medicines and herbal preparations using techniques like HPLC and CE. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.